(1S,2S)-(+)-2-Benzyloxycyclopentylamine (1S,2S)-(+)-2-Benzyloxycyclopentylamine
Brand Name: Vulcanchem
CAS No.: 181657-57-8
VCID: VC0066918
InChI: InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m0/s1
SMILES: C1CC(C(C1)OCC2=CC=CC=C2)N
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

(1S,2S)-(+)-2-Benzyloxycyclopentylamine

CAS No.: 181657-57-8

Main Products

VCID: VC0066918

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

(1S,2S)-(+)-2-Benzyloxycyclopentylamine - 181657-57-8

CAS No. 181657-57-8
Product Name (1S,2S)-(+)-2-Benzyloxycyclopentylamine
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name (1S,2S)-2-phenylmethoxycyclopentan-1-amine
Standard InChI InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m0/s1
Standard InChIKey JIMSXLUBRRQALI-RYUDHWBXSA-N
Isomeric SMILES C1C[C@@H]([C@H](C1)OCC2=CC=CC=C2)N
SMILES C1CC(C(C1)OCC2=CC=CC=C2)N
Canonical SMILES C1CC(C(C1)OCC2=CC=CC=C2)N
PubChem Compound 11908836
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator